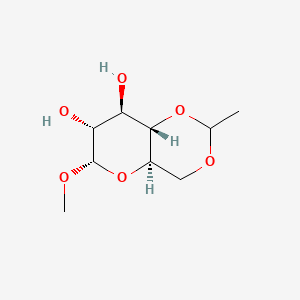

Methyl-4,6-O-ethylidene-alpha-D-glucopyranoside

Beschreibung

Eigenschaften

IUPAC Name |

(4aR,6S,7R,8R,8aS)-6-methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O6/c1-4-13-3-5-8(14-4)6(10)7(11)9(12-2)15-5/h4-11H,3H2,1-2H3/t4?,5-,6-,7-,8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSBOLIVKPWXZAN-KTTWVITLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1OCC2C(O1)C(C(C(O2)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@H](O2)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical properties of 4,6-O-ethylidene protected methyl glucoside

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4,6-O-ethylidene-α-D-glucopyranoside

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of Methyl 4,6-O-ethylidene-α-D-glucopyranoside (CAS 13225-11-1). As a key synthetic intermediate in carbohydrate chemistry, this molecule features a cyclic acetal that selectively protects the hydroxyl groups at the C-4 and C-6 positions of methyl glucoside. This protection strategy is fundamental for directing chemical modifications to the C-2 and C-3 positions, a common requirement in the synthesis of complex oligosaccharides and glycosylated active pharmaceutical ingredients (APIs). This document details the compound's structural features, reactivity, stability, and provides field-proven experimental protocols for its synthesis and characterization, designed for researchers, chemists, and drug development professionals.

Introduction: The Strategic Role of Acetal Protecting Groups

In the intricate field of synthetic organic chemistry, particularly in the synthesis of complex carbohydrate-based molecules, the use of protecting groups is indispensable.[1] Carbohydrates are characterized by multiple hydroxyl groups of similar reactivity, making regioselective modification a significant challenge. Protecting groups temporarily mask certain functional groups, allowing chemical transformations to be performed selectively at other positions.[1]

Among the most vital protecting groups in carbohydrate chemistry are acetals, which are used to protect diol functionalities.[2] The 4,6-O-ethylidene acetal of methyl glucoside is a prime example of this strategy. By forming a stable six-membered 1,3-dioxane ring involving the C-4 and C-6 hydroxyl groups and the exocyclic hydroxymethyl group, it effectively blocks these positions from reacting. This leaves the C-2 and C-3 hydroxyls available for further derivatization, such as etherification, esterification, or glycosylation. The stability of the acetal linkage in neutral to basic conditions, coupled with its predictable cleavage under acidic conditions, provides a robust and reliable tool for complex synthetic pathways.[2][3]

Synthesis and Purification

The formation of the 4,6-O-ethylidene acetal is an acid-catalyzed reaction between methyl α-D-glucopyranoside and an acetaldehyde equivalent, typically acetaldehyde dimethyl acetal. The reaction is driven to completion by the removal of a small molecule byproduct (methanol), in accordance with Le Châtelier's principle.

Causality of Experimental Design:

-

Acid Catalyst: An acid catalyst (e.g., p-toluenesulfonic acid, CSA) is required to protonate the acetal oxygen of the acetaldehyde dimethyl acetal, making it a better leaving group and initiating the reaction cascade.[4]

-

Acetaldehyde Equivalent: Acetaldehyde dimethyl acetal is often preferred over acetaldehyde itself due to its higher stability, ease of handling, and the less volatile nature of the methanol byproduct compared to water.

-

Anhydrous Conditions: The reaction must be conducted under anhydrous conditions to prevent the acid-catalyzed hydrolysis of the product acetal.

Experimental Protocol: Synthesis

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add methyl α-D-glucopyranoside (1.0 eq)[5] and a suitable anhydrous solvent such as N,N-Dimethylformamide (DMF).

-

Reagent Addition: Add acetaldehyde dimethyl acetal (1.2 eq) to the suspension.

-

Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.05 eq).

-

Reaction: Stir the mixture at a moderately elevated temperature (e.g., 50-60 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.[6]

-

Quenching: Upon completion, cool the mixture to room temperature and quench the reaction by adding a base, such as triethylamine (Et₃N), until the solution is neutral.

-

Workup: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate, wash with saturated sodium bicarbonate solution and brine, and dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Concentrate the dried organic phase and purify the resulting crude product by recrystallization from a solvent system like ethanol or by column chromatography on silica gel to yield the pure methyl 4,6-O-ethylidene-α-D-glucopyranoside.

Synthesis Reaction Diagram

Caption: Synthetic strategy using 4,6-O-ethylidene protection.

Key Experimental Protocol: NMR Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of carbohydrate derivatives. A self-validating protocol ensures data integrity.

Objective: To obtain a high-resolution ¹H NMR spectrum for structural confirmation.

Methodology:

-

Sample Preparation (The "Why"):

-

Accurately weigh 5-10 mg of the purified compound. A precise mass is not critical for routine confirmation but is for quantitative NMR.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. Causality: CDCl₃ is often the first choice for its ability to dissolve many organic molecules and its simple solvent signal. DMSO-d₆ is used for less soluble compounds and has the advantage of not obscuring signals in the 3-4 ppm region, but its water peak can be problematic.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS, δ 0.00 ppm), if not already present in the solvent. Causality: TMS provides a universal reference point (0 ppm) for the chemical shift scale, ensuring accuracy and comparability of data across different instruments.

-

Transfer the solution to a clean, dry NMR tube.

-

-

Instrument Setup & Acquisition (The "Why"):

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent. Causality: The lock system compensates for magnetic field drift over time, ensuring high resolution.

-

Shim the magnetic field to optimize its homogeneity. Causality: Shimming sharpens the spectral lines, allowing for accurate measurement of coupling constants and resolution of complex multiplets.

-

Acquire the ¹H NMR spectrum using standard parameters (e.g., 30° pulse angle, 1-2 second relaxation delay, 16-32 scans). Causality: Averaging multiple scans increases the signal-to-noise ratio, resulting in a cleaner spectrum.

-

-

Data Processing & Validation (The "Why"):

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical). Causality: Correct phasing is critical for accurate integration.

-

Reference the spectrum by setting the TMS peak to δ 0.00 ppm.

-

Integrate the peaks. The relative integrals should correspond to the number of protons in each environment (e.g., the anomeric proton integral should be 1/3 of the glycosidic methyl proton integral). Causality: Integration validates the structure by confirming the proton count for each distinct signal.

-

Analyze the chemical shifts, coupling constants (J-values), and multiplicities to confirm the structure matches the expected pattern described in Section 3.1.

-

Applications in Research and Drug Development

Methyl 4,6-O-ethylidene-α-D-glucopyranoside is not an end product but a critical stepping stone in multi-step syntheses.

-

Oligosaccharide Synthesis: By leaving the C-2 and C-3 hydroxyls exposed, the compound serves as a glycosyl acceptor. It can be reacted with a glycosyl donor to form a disaccharide, which can be further elaborated into more complex structures.

-

Glycosylated Drug Analogs: Many natural products and APIs can be glycosylated to improve their pharmacological properties, such as solubility, bioavailability, or targeting. This protected glucoside provides a scaffold to attach a drug molecule to the C-2 or C-3 position before deprotection.

-

Probing Enzyme-Carbohydrate Interactions: Derivatives synthesized from this intermediate are used as molecular probes to study the binding sites and mechanisms of glycosidases and glycosyltransferases, enzymes crucial in many biological processes.

Conclusion

Methyl 4,6-O-ethylidene-α-D-glucopyranoside is a synthetically valuable derivative of methyl glucoside. Its key feature—a stable acetal protecting group at the 4- and 6-positions—provides chemists with a reliable method for directing chemical modifications to other sites on the pyranose ring. A thorough understanding of its synthesis, stability, and spectroscopic characteristics, as outlined in this guide, is essential for its effective use in the complex synthetic challenges encountered in modern medicinal chemistry and glycobiology.

References

-

Tóth, G., Illés, J., Liktor-Busa, E., Hada, V., & Bakó, P. (2021). Synthesis of Methyl 4,6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers and Their Effects in Asymmetric Reactions. Molecules, 26(15), 4639. [Link]

-

Ariza, X., Garcia, J., & Vilarrasa, J. (2000). New Protecting Groups for 1,2-Diols (Boc- and Moc-ethylidene). Cleavage of Acetals with Bases. Organic Letters, 2(18), 2809–2811. [Link]

-

ResearchGate. (2000). New Protecting Groups for 1,2-Diols (Boc- and Moc-ethylidene). Cleavage of Acetals with Bases | Request PDF. [Link]

-

ResearchGate. (n.d.). Synthesis of methyl 4,6-di-O-ethyl-α-d-glucopyranoside (7) from methyl.... Retrieved February 20, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supporting Information. [Link]

-

PubMed. (2000). New protecting groups for 1,2-diols (boc- and moc-ethylidene). Cleavage of acetals with bases. [Link]

-

Kawsar, S. M. A., et al. (2019). Synthesis And Characterization Of Methyl 4, 6-O-Enzylidene- Α-D-Glucopyranoside Derivatives. ResearchGate. [Link]

-

Farmer, S. (2019). 17.8: Acetals as Protecting Groups. Chemistry LibreTexts. [Link]

-

Total Synthesis. (2024). Acetal Protecting Group & Mechanism. [Link]

-

Organic Syntheses. (n.d.). methyl 4,6-O-benzylidene-α-D-glucopyranoside. [Link]

-

ResearchGate. (2007). Acetal Protecting Groups in the Organic Laboratory: Synthesis of Methyl 4,6-O-Benzylidene-α-D-Glucopyranoside | Request PDF. [Link]

-

Islam, M., et al. (2019). Novel Methyl 4,6-O-Benzylidene- -D-Glucopyranoside Derivatives: Synthesis, Structural Characterization. DergiPark. [Link]

-

SciSpace. (2006). Catalytic Deprotection of Acetals in Basic Solution with a Self‐Assembled Supramolecular “Nanozyme”. [Link]

- Kocienski, P. J. (2005). Protecting Groups. Thieme.

-

Wiley. (n.d.). 4,6-O-Ethylidene-A-D-glucopyranose. SpectraBase. Retrieved February 20, 2026, from [Link]

-

Crich, D., & Li, W. (2006). 4,6-O-[1-Cyano-2-(2-iodophenyl)ethylidene] Acetals. Improved Second Generation Acetals for the Stereoselective Formation of β-d-Mannopyranosides and Regioselective Reductive Radical Fragmentation to β-d-Rhamnopyranosides. Scope and Limitations. The Journal of organic chemistry, 71(19), 7437–7446. [Link]

-

Organic Chemistry Portal. (n.d.). A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate. [Link]

-

Fisher Scientific. (n.d.). Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside, 97%. Retrieved February 20, 2026, from [Link]

-

PubChem. (n.d.). methyl alpha-D-glucopyranoside. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

-

CP Lab Safety. (n.d.). Methyl 4,6-O-Benzylidene-alpha-D-glucopyranoside, 5g, Each. Retrieved February 20, 2026, from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. total-synthesis.com [total-synthesis.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. researchgate.net [researchgate.net]

- 5. methyl alpha-D-glucopyranoside | C7H14O6 | CID 64947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. dergipark.org.tr [dergipark.org.tr]

Solubility profile of Methyl-4,6-O-ethylidene-alpha-D-glucopyranoside in organic solvents

An In-Depth Technical Guide to the Solubility Profile of Methyl-4,6-O-ethylidene-alpha-D-glucopyranoside in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of this compound, a key intermediate in synthetic carbohydrate chemistry. In the absence of extensive, publicly available quantitative solubility data for this specific molecule, this guide synthesizes foundational principles of glycoside solubility, presents qualitative expectations based on analogous structures, and provides detailed methodologies for the experimental determination and theoretical prediction of its solubility in various organic solvents. This document is intended to serve as a foundational resource for researchers, enabling them to make informed decisions regarding solvent selection for synthesis, purification, and formulation.

Introduction: The Significance of Solubility in the Application of this compound

This compound is a protected monosaccharide derivative that serves as a versatile building block in the synthesis of a wide array of more complex carbohydrate structures and glycoconjugates. The ethylidene acetal protecting group at the 4- and 6-positions of the glucose ring imparts specific conformational rigidity and chemical stability, while leaving the hydroxyl groups at the 2- and 3-positions available for further chemical modification.

The solubility of this compound in organic solvents is a critical parameter that dictates its utility in various applications, including:

-

Homogeneous Reaction Conditions: Achieving complete dissolution of reactants is paramount for ensuring optimal reaction kinetics and yields in synthetic organic chemistry.

-

Purification and Crystallization: The selection of appropriate solvent systems is crucial for the effective purification of the compound and its derivatives through techniques such as recrystallization, where solubility and insolubility in different solvents are exploited.

-

Formulation and Drug Delivery: For applications in the pharmaceutical sciences, understanding the solubility profile is fundamental for the development of stable and effective formulations.

This guide will provide a framework for understanding and determining the solubility of this compound.

Predicted Solubility Profile: A Qualitative Assessment

General Principles of Glycoside Solubility:

Glycosides, as a class of compounds, exhibit a dual nature in terms of polarity. The carbohydrate (glycone) portion is inherently polar due to the presence of multiple hydroxyl groups, favoring interactions with polar solvents. The aglycone portion, in this case, the methyl group at the anomeric position and the ethylidene acetal, is less polar. Generally, glycosides are soluble in water and alcohols, and insoluble in non-polar organic solvents[1].

Analogous Compound Analysis: Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside

A closely related and more extensively studied compound is Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside. This compound is reported to be soluble in water, acetone, benzene, and ethyl ether[2][3][4]. The benzylidene group is more non-polar than the ethylidene group. This suggests that this compound will likely exhibit good solubility in a similar range of polar and moderately polar organic solvents.

Expected Qualitative Solubility:

Based on these principles, the following qualitative solubility profile for this compound is anticipated:

| Solvent Class | Predicted Solubility | Rationale |

| Protic Polar Solvents (e.g., Methanol, Ethanol) | High | The hydroxyl groups of the solvent can act as both hydrogen bond donors and acceptors, readily solvating the polar glucose core. |

| Aprotic Polar Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF) | Moderate to High | The polar nature of these solvents allows for favorable dipole-dipole interactions with the polar functionalities of the glucopyranoside. |

| Moderately Polar Solvents (e.g., Ethyl Acetate, Dichloromethane) | Moderate | A balance of polar and non-polar characteristics in these solvents may allow for some degree of dissolution. |

| Non-Polar Solvents (e.g., Hexane, Toluene) | Low to Insoluble | The significant difference in polarity between the highly polar solute and non-polar solvent will likely result in poor solvation. |

It is imperative to note that this is a predicted profile. For precise applications, experimental determination of solubility is essential.

Experimental Determination of Solubility: A Step-by-Step Protocol

The isothermal saturation method, followed by gravimetric analysis, is a robust and widely used technique for determining the solubility of a solid in a liquid.[5][6][7]

Experimental Workflow for Solubility Determination

Caption: Isothermal Saturation Method Workflow.

Detailed Protocol:

-

Temperature Control: A constant temperature water bath or incubator is used to maintain the desired temperature (e.g., 25 °C, 37 °C) with high precision.

-

Sample Preparation: Add an excess amount of crystalline this compound to a known volume of the organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: The vials are agitated (e.g., using a magnetic stirrer or orbital shaker) at the constant temperature for a predetermined period (typically 24-72 hours) to ensure that the solution reaches equilibrium with the solid phase.

-

Phase Separation: After equilibration, the agitation is stopped, and the vials are left undisturbed to allow the excess solid to sediment. A sample of the supernatant (the saturated solution) is carefully withdrawn using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent the transfer of any undissolved solid.

-

Gravimetric Analysis:

-

A clean, dry sample vial is accurately weighed (W_initial).

-

The filtered saturated solution is transferred to the pre-weighed vial, and the vial is re-weighed to determine the mass of the solution.

-

The solvent is evaporated under reduced pressure or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

The vial containing the dried solute is weighed again (W_final).

-

-

Calculation: The mass of the dissolved solid is calculated as (W_final - W_initial). The mass of the solvent is determined by subtracting the mass of the dissolved solid from the total mass of the solution. The solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent or moles of solute per liter of solvent.

Theoretical Framework for Understanding Solubility

The solubility of a solid in a liquid is governed by the thermodynamics of the dissolution process, which involves the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.[8][9]

The "Like Dissolves Like" Principle:

This adage is a useful qualitative guide for predicting solubility. It suggests that substances with similar intermolecular forces are likely to be soluble in one another.

-

This compound: This molecule possesses both polar (hydroxyl groups, ether linkages) and non-polar (methyl and ethylidene groups) regions.

-

Solvents: Solvents can be broadly classified as polar (protic and aprotic) and non-polar.

Molecular Interactions Governing Solubility

Caption: Intermolecular forces and solubility.

Key Intermolecular Forces:

-

Hydrogen Bonding: The free hydroxyl groups on the glucopyranoside ring are capable of forming strong hydrogen bonds with protic solvents like alcohols. This is a primary driver of solubility in such solvents.

-

Dipole-Dipole Interactions: The numerous polar C-O bonds in the molecule create a significant molecular dipole, which can interact favorably with the dipoles of polar aprotic solvents like acetone and ethyl acetate.

-

Van der Waals Forces: These weaker forces are present in all interactions but are the dominant forces between non-polar molecules. The non-polar regions of the glucopyranoside will have weak van der Waals interactions with non-polar solvents.

Thermodynamic Modeling of Solubility:

For a more quantitative prediction of solubility, thermodynamic models can be employed. These models use group contribution methods to estimate the activity coefficients of the solute in the solvent, which are then used to calculate the solubility.

-

UNIFAC (UNIQUAC Functional-group Activity Coefficients): This model is a group-contribution method that can be used to predict phase equilibria in non-aqueous sugar solutions.[10][11][12][13] It breaks down the molecules into their constituent functional groups and uses pre-determined interaction parameters between these groups to calculate activity coefficients.

-

Hansen Solubility Parameters (HSPs): This approach characterizes both the solute and the solvent by three parameters: a dispersion component (δd), a polar component (δp), and a hydrogen-bonding component (δh).[14][15][16] The principle is that substances with similar HSPs are likely to be miscible.

These modeling approaches can provide valuable insights, especially when experimental data is scarce, and can aid in the rational selection of solvents for specific applications.

Conclusion

While specific quantitative solubility data for this compound is limited, a strong understanding of its likely solubility profile can be established through the application of fundamental chemical principles and by analogy to similar compounds. This technical guide has provided a qualitative prediction of its solubility, a detailed experimental protocol for its quantitative determination, and a theoretical framework to rationalize the observed behavior. For researchers and professionals in drug development and organic synthesis, this guide serves as a practical resource for navigating the critical aspect of solvent selection, thereby facilitating the effective use of this important carbohydrate building block.

References

-

General principles of glycoside solubility.[1]

- Spiliotis, N., & Tassios, D. (2000). A UNIFAC model for phase equilibrium calculations in aqueous and nonaqueous sugar solutions. Fluid Phase Equilibria, 173(1-2), 39-55.

- Ferreira, A. G., et al. (2003). Equilibria in sugar solutions using the A-UNIFAC model. Industrial & Engineering Chemistry Research, 42(25), 6654-6663.

- Peres, A. M., & Macedo, E. A. (1997). A modified UNIFAC model for the description of the phase behavior of systems containing sugars, water, and alcohols. Fluid Phase Equilibria, 139(1-2), 47-74.

-

Thermodynamics of mixing and solubility.[8]

- Fornari, T., et al. (2007).

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.

- Ferreira, A. G., et al. (2003). Phase Equilibria in Sugar Solutions Using the A-UNIFAC Model. Biblioteca Digital do IPB.

- Determination of Solubility by Gravimetric Method. (n.d.).

-

Factors affecting solubility.[17]

- Solubility. (n.d.). In Wikipedia.

-

Measurement of solubility for polymorphic compounds.[18]

-

Isothermal method for solubility determination.[19]

-

Thermodynamics of solubilization and crystallization.[20]

-

Solubility of cardiac glycosides.[21]

-

Introduction to the solubility of solids in liquids.[22]

-

Synthesis of protected glucose derivatives.[23]

-

Shake flask method for solubility determination.[24]

-

Applications of the Hansen Solubility Parameter.[14]

-

Hansen solubility parameters for predicting drug distribution.[15]

-

Gravimetric methods for analysis.[25]

- Hansen solubility parameter. (n.d.). In Wikipedia.

- Measuring saturation solubility of actives in lipid excipients. (2020, August 31). YouTube.

- Glucose solubility in organic solvents. (2016, October 31). Quora.

-

Hansen Solubility Parameters applied to phytochemical extraction.[29]

-

Predicting solubility limits of organic solutes.[30]

-

Predicting solubility limits of organic solutes.[30]

-

Solubility of D-(+)-glucose in various solvents.[32]

-

Using Hansen Solubility Parameters to develop antioxidant-packaging film.[33]

-

Guidelines for the measurement of solid-liquid solubility data.[34]

-

Solubility of various carbohydrates in organic solvents/ILs.[35]

-

Predicting solubility of organic molecules with molecular dynamics simulations.[36]

-

Natural Deep Eutectic Solvents for solubility of carbohydrates.[37]

-

Solubility of glucose in mixtures containing various organic solvents.[38][39]

-

Solubility of glucose in mixtures containing 2-methyl-2-butanol, dimethyl sulfoxide, acids, esters, and water.[38][39]

- (+)-(4,6-O-Benzylidene)methyl-α-D-glucopyranoside. (n.d.). Sigma-Aldrich.

- Novel Methyl 4,6-O-Benzylidene-α-D-Glucopyranoside Derivatives: Synthesis, Structural Characteriz

- Synthesis and Characterization of Methyl 4,6-O-benzylidene-α-D-glucopyranoside Derivatives. (n.d.).

- 4,6-O-Ethylidene-α-D-glucose. (n.d.). MedchemExpress.

- methyl 4,6-O-benzylidene-alpha-D-glucopyranoside. (n.d.). PubChem.

Sources

- 1. pharmacycollege.uoanbar.edu.iq [pharmacycollege.uoanbar.edu.iq]

- 2. (+)-(4,6-O-Benzylidene)methyl-a- D -glucopyranoside 97 3162-96-7 [sigmaaldrich.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. researchgate.net [researchgate.net]

- 5. pharmajournal.net [pharmajournal.net]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. researchgate.net [researchgate.net]

- 8. laude.cm.utexas.edu [laude.cm.utexas.edu]

- 9. Solubility - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]

- 14. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]

- 15. researchgate.net [researchgate.net]

- 16. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 17. Solubility [chem.fsu.edu]

- 18. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 21. researchgate.net [researchgate.net]

- 22. srdata.nist.gov [srdata.nist.gov]

- 23. Synthesis of protected glucose derivatives from levoglucosan by development of common carbohydrate protecting group reactions under continuous flow conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 24. biointerfaceresearch.com [biointerfaceresearch.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Chempendix - Solubility Rules [sites.google.com]

- 27. sollychemistry.weebly.com [sollychemistry.weebly.com]

- 28. Solubility Rules & Chart | Chemistry | ChemTalk [chemistrytalk.org]

- 29. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. msesupplies.com [msesupplies.com]

- 32. cdn.caymanchem.com [cdn.caymanchem.com]

- 33. d.lib.msu.edu [d.lib.msu.edu]

- 34. pubs.acs.org [pubs.acs.org]

- 35. researchgate.net [researchgate.net]

- 36. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 37. mdpi.com [mdpi.com]

- 38. researchgate.net [researchgate.net]

- 39. Sci-Hub. Solubility of Glucose in Mixtures Containing 2-Methyl-2-butanol, Dimethyl Sulfoxide, Acids, Esters, and Water / Journal of Chemical & Engineering Data, 2002 [sci-hub.box]

The Acetal Loop: History and Discovery of 4,6-O-Ethylidene Glucose Derivatives

Executive Summary

The transition from Podophyllotoxin to Etoposide (VP-16) represents one of the most significant serendipitous pivots in pharmaceutical history.[1] Originally investigated by Sandoz (now Novartis) in the 1950s to develop a less toxic antimitotic agent, the research program inadvertently discovered a new class of drugs with a completely distinct mechanism of action.

While the parent compound (Podophyllotoxin) is a tubulin binder, its 4,6-O-ethylidene glycoside derivatives (Etoposide and Teniposide) are potent Topoisomerase II poisons .[1][2] This guide analyzes the chemical evolution of these derivatives, focusing on the critical introduction of the 4,6-O-ethylidene ring—a structural modification that shifted the pharmacophore from the spindle to the nucleus.

Historical Genesis: The Sandoz Program

In the 1950s, pharmacologist Hartmann F. Stähelin and chemist Albert von Wartburg at Sandoz initiated a program to optimize Podophyllotoxin, a lignan extracted from the Mayapple (Podophyllum peltatum).

The Clinical Challenge

Podophyllotoxin was known to inhibit cell division but possessed a prohibitive toxicity profile (severe gastrointestinal toxicity) and low bioavailability.[1][3] The goal was to synthesize glycosidic derivatives to improve water solubility and reduce systemic toxicity, hypothesizing that the sugar moiety might alter transport or metabolism.

The Discovery Pipeline

Over 20 years, the team synthesized nearly 600 derivatives.[4][5] The breakthrough occurred not through a linear design of a Topoisomerase inhibitor (an enzyme unknown as a drug target at the time), but through the empirical observation that specific acetal-protected glucosides lost their antimitotic (tubulin) activity yet retained potent cytostatic effects against tumor lines.[1]

Figure 1: The evolutionary timeline from toxin to therapeutic.[1] Note the distinct chemical modifications driving the functional shift.

The Chemical Pivot: Mechanism of Action

The defining moment in this history was the realization that the 4,6-O-ethylidene ring did not merely protect the glucose; it fundamentally altered the molecule's binding affinity.

Mechanistic Divergence[1][2]

-

Podophyllotoxin: Binds to the colchicine site of tubulin, preventing microtubule polymerization. Arrests cells in Metaphase.[1][2]

-

Etoposide: Does not bind tubulin.[1] Instead, it forms a ternary complex with DNA and Topoisomerase II. It prevents the re-ligation of DNA double-strand breaks, leading to the accumulation of permanent breaks and apoptosis.[6]

This shift is attributed to the bulky glycosidic moiety at the C-4 position, which sterically hinders tubulin binding, while the fused acetal ring creates a planar domain favorable for intercalation or interaction within the DNA-Topo II cleavage complex.

Figure 2: Mechanistic divergence driven by the 4,6-O-ethylidene modification.[1]

Technical Deep Dive: The 4,6-O-Ethylidene Moiety

The introduction of the ethylidene group was achieved by condensing the glucoside with acetaldehyde. This forms a cyclic acetal spanning the 4 and 6 hydroxyls of the glucose.

Why is this moiety critical?

-

Conformational Locking: The trans-fused acetal ring locks the glucose into a rigid chair conformation.[1]

-

Lipophilicity: It masks two hydroxyl groups, significantly increasing the lipophilicity of the glycoside, allowing for cellular uptake which the free glucoside lacks.

-

Metabolic Stability: It prevents rapid enzymatic hydrolysis of the sugar.[1]

Structure-Activity Relationship (SAR) Summary

| Compound | C-4 Substituent | Acetal Modification | Target | Potency |

| Podophyllotoxin | -OH (aglycone) | None | Tubulin | High (Toxic) |

| Podophyllotoxin-glucoside | Glucose | None | Inactive | Low |

| Etoposide (VP-16) | Glucose | 4,6-O-Ethylidene (Methyl) | Topo II | High (Clinical) |

| Teniposide (VM-26) | Glucose | 4,6-O-Thenylidene (Thiophene) | Topo II | High (Clinical) |

Experimental Protocol: Synthesis of Etoposide

Note: This protocol synthesizes historical methodologies with modern best practices for the critical glycosylation and acetalization steps.

Phase 1: Preparation of the Aglycone

Objective: Demethylation of Podophyllotoxin to 4'-demethyl-epipodophyllotoxin (DMEP).[1]

-

Reagent: Hydrogen bromide (HBr) in acetic acid or methionine in methanesulfonic acid (modern route).[1]

-

Reaction: Selective cleavage of the 4'-methoxy group.[1]

-

Validation: TLC (Silica, CHCl3:MeOH 9:1) showing a polarity shift due to the free phenol.[1]

Phase 2: The Critical Glycosylation & Acetalization

Objective: Coupling DMEP with the protected sugar and forming the ethylidene bridge.

Step-by-Step Workflow:

-

Protection:

-

React D-glucose with benzyl chloroformate to protect the C-2 amine (if using amino-sugar route) or standard acetyl protection.[1]

-

Crucial Step: React the partially protected glucose with acetaldehyde dimethyl acetal and p-toluenesulfonic acid (pTsOH) to form the 4,6-O-ethylidene linkage before or after coupling, depending on the specific route.[1] The "Stähelin route" often utilized the pre-formed acetal sugar.[1]

-

-

Coupling (The Von Wartburg Modification):

-

Reactants: 4'-carbobenzoxy-4'-demethyl-epipodophyllotoxin + 2,3-di-O-acetyl-4,6-O-ethylidene-β-D-glucopyranose.[1]

-

Catalyst: Boron trifluoride diethyl etherate (

) at -20°C in dichloromethane.[1] -

Mechanism: The Lewis acid activates the anomeric center, favoring

-glycosidic bond formation due to neighboring group participation (if C-2 acetyl is present) or thermodynamic control.[1]

-

-

Deprotection:

Figure 3: Synthetic pathway highlighting the convergence of the lignan and the specific acetal-sugar.[1]

References

-

Stähelin, H. F., & von Wartburg, A. (1991).[1][4][7][8] The chemical and biological route from podophyllotoxin glucoside to etoposide: ninth Cain memorial Award lecture. Cancer Research, 51(1), 5–15.[1][4][7][8][9] Link

-

Hande, K. R. (1998).[1][10][11] Etoposide: four decades of development of a topoisomerase II inhibitor.[1][10][11][12] European Journal of Cancer, 34(10), 1514–1521.[1][10] Link

-

Imbert, T. F. (1998).[1] Discovery of podophyllotoxins.[1][8][10][13][14] Biochimie, 80(3), 207–222.[1] Link

-

Meresse, P., et al. (2004).[1] Etoposide: discovery and medicinal chemistry. Current Medicinal Chemistry, 11(18), 2443–2466.[1] Link

-

Baldwin, E. L., & Osheroff, N. (2005).[1] Etoposide, topoisomerase II and cancer.[5][6][10][12][15][16] Current Medicinal Chemistry-Anti-Cancer Agents, 5(4), 363–372.[1] Link

Sources

- 1. Etoposide - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. scispace.com [scispace.com]

- 5. Etoposide: History and mechanism of action | LGC Standards [lgcstandards.com]

- 6. Etoposide: History and mechanism of action | LGC Standards [lgcstandards.com]

- 7. The chemical and biological route from podophyllotoxin glucoside to etoposide: ninth Cain memorial Award lecture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Etoposide: four decades of development of a topoisomerase II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Etoposide: discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Podophyllotoxin: History, Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Multi-Target Biological Activities of Podophyllotoxin-Derived Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

Role of Methyl-4,6-O-ethylidene-alpha-D-glucopyranoside in glycopolymer research

Technical Guide: The Role of Methyl-4,6-O-ethylidene- -D-glucopyranoside in Glycopolymer Engineering

Executive Summary

Methyl-4,6-O-ethylidene-

This guide details the strategic utilization of MEG to synthesize linear, defined-architecture glycopolymers for lectin-targeting applications (specifically Concanavalin A) and drug delivery systems.

Part 1: Structural Logic & Chemical Significance

The utility of MEG lies in its ability to differentiate the reactivity of glucose hydroxyl groups.

-

Anomeric Stability (C1): The methyl group at the anomeric carbon locks the sugar in the

-configuration. This is non-negotiable for lectin targeting, as Concanavalin A (Con A) specifically recognizes -

The Ethylidene Lock (C4, C6): The ethylidene acetal forms a trans-decalin-like fused ring system. This protecting group is less sterically bulky than the benzylidene alternative, often resulting in better solubility in organic solvents used during polymerization (e.g., DMF, DMSO) while remaining acid-labile for easy removal.

-

Reactive Sites (C2, C3): With C1, C4, and C6 blocked, the secondary hydroxyls at C2 and C3 become the sole targets for functionalization, allowing for the synthesis of 2,3-functionalized monomers.

Visualization: The Regioselective Workflow

The following diagram illustrates the transformation of the raw sugar into a polymerization-ready monomer.

Figure 1: The synthesis pathway converting methyl glucoside into a regioselective monomer using the ethylidene protecting group.

Part 2: Synthesis Protocols

Synthesis of Methyl-4,6-O-ethylidene- -D-glucopyranoside

This protocol establishes the core scaffold. The use of acetaldehyde dimethyl acetal is preferred over paraldehyde for cleaner kinetics.

Reagents:

-

Methyl-

-D-glucopyranoside (10 g, 51.5 mmol) -

Acetaldehyde dimethyl acetal (10 mL, ~1.5 eq)

- -Toluenesulfonic acid (p-TsOH) (catalytic amount, ~200 mg)

-

DMF (Dry, 50 mL)

Protocol:

-

Dissolution: Dissolve Methyl-

-D-glucopyranoside in dry DMF under an inert atmosphere ( -

Acetalization: Add acetaldehyde dimethyl acetal and p-TsOH. Stir at 50°C for 4-6 hours.

-

Neutralization: Quench the reaction with triethylamine (Et3N) to neutralize the acid catalyst. This prevents hydrolysis during workup.

-

Purification: Evaporate DMF under reduced pressure. Recrystallize the residue from ethanol/hexane.

-

Checkpoint: 1H NMR should show the ethylidene quartet at

~4.7 ppm and the doublet of the methyl group at

-

Functionalization to Methacrylate Monomer

To create a glycopolymer, we must attach a polymerizable vinyl group.

Reagents:

-

MEG (Intermediate from 2.1)

-

Methacryloyl chloride (2.5 eq)

-

Triethylamine (3.0 eq)

-

Dichloromethane (DCM, anhydrous)

Protocol:

-

Setup: Dissolve MEG in anhydrous DCM. Cool to 0°C in an ice bath.

-

Addition: Add Et3N followed by the dropwise addition of methacryloyl chloride. The low temperature prevents polymerization of the methacrylate groups.

-

Reaction: Allow to warm to room temperature and stir overnight.

-

Workup: Wash with NaHCO3 (sat. aq.) to remove excess acid, then brine. Dry over MgSO4.[3][5]

-

Isolation: Flash chromatography (Hexane/Ethyl Acetate) is usually required to separate mono-substituted byproducts from the desired 2,3-di-O-methacryloyl derivative.

Part 3: Polymerization Strategy (RAFT)

Reversible Addition-Fragmentation Chain Transfer (RAFT) is the gold standard for glycopolymers because it tolerates the sugar functionality and allows for precise molecular weight control (Low PDI).

Experimental Design Table

| Parameter | Condition/Reagent | Rationale |

| Monomer | 2,3-di-O-methacryloyl-MEG | Hydrophobic protected form avoids hydrogen bonding aggregation during synthesis. |

| CTA (Chain Transfer Agent) | CPDB (Cyanoisopropyl dithiobenzoate) | Compatible with methacrylates; provides good control over PDI. |

| Initiator | AIBN (Azobisisobutyronitrile) | Standard thermal initiator; |

| Solvent | 1,4-Dioxane or Toluene | Good solubility for the hydrophobic ethylidene-protected monomer. |

| Temperature | 70°C | Optimal for AIBN decomposition and RAFT equilibrium. |

Protocol:

-

Charge: Add Monomer, CTA, and AIBN to a Schlenk tube. (Ratio typically [M]:[CTA]:[I] = 100:1:0.2).

-

Degas: Perform three freeze-pump-thaw cycles to remove oxygen (Oxygen terminates radicals).

-

Polymerize: Immerse in an oil bath at 70°C for 12–24 hours.

-

Quench: Cool rapidly in liquid nitrogen and expose to air.

-

Purify: Precipitate into cold methanol or hexane (depending on solubility).

Part 4: Deprotection & Bio-Activation

The polymer synthesized in Part 3 is hydrophobic and biologically inactive. The ethylidene group must be removed to reveal the native glucose structure.

Deprotection Protocol:

-

Dissolution: Dissolve the protected polymer in a mixture of Trifluoroacetic acid (TFA) and Water (Ratio 8:2 v/v) or 80% Acetic Acid.

-

Note: Ethylidene acetals are generally more acid-labile than benzylidene, allowing for milder conditions if needed.

-

-

Hydrolysis: Stir at room temperature for 2–4 hours.

-

Purification: Dialysis against distilled water (MWCO 3.5 kDa) for 3 days to remove the cleaved acetaldehyde and acid.

-

Lyophilization: Freeze-dry to obtain the final hydrophilic glycopolymer.

Mechanism of Action: The "Lectin Trap"

Once deprotected, the polymer displays high-density

Figure 2: The interaction between the deprotected glycopolymer and Concanavalin A, driven by the cluster glycoside effect.

References

-

Vazquez-Dorbatt, V., et al. (2011). Synthesis of Glycopolymers via Controlled Radical Polymerization Techniques and Their Biological Recognition.[6] Polymer Chemistry.[7][8][9]

-

Narumi, A., et al. (2010). Glycoconjugated Polymer Synthesis via Living Radical Polymerization.[6] Reactive and Functional Polymers.[7][9]

-

Ladmiral, V., et al. (2004). Synthesis of Neoglycopolymers by a Combination of "Click Chemistry" and Living Radical Polymerization. Journal of the American Chemical Society.

-

Spain, S. G., & Cameron, N. R. (2006). The Synthesis of Glycopolymers.[6][10][11][12] Polymer Chemistry.[7][8][9]

-

Ting, S. R. S., et al. (2009). The Synthesis of Well-Defined Glycopolymers via RAFT Polymerization.[6][10] Australian Journal of Chemistry.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. osti.gov [osti.gov]

- 4. (PDF) Remarkably efficient deprotection of cyclic acetals and ketals [academia.edu]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Controlling the lectin recognition of glycopolymers via distance arrangement of sugar blocks - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Features of Controlled “Living” Radical Polymerizations - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Membrane adsorbers comprising grafted glycopolymers for targeted lectin binding - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Glycopolymer-Wrapped Carbon Nanotubes Show Distinct Interaction of Carbohydrates With Lectins [frontiersin.org]

- 12. Carbohydrate–lectin recognition of well-defined heterogeneous dendronized glycopolymers: systematic studies on the heterogeneity in glycopolymer–lectin binding - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Molecular weight and CAS registry data for ethylidene-protected glucose

Molecular Characterization, Synthesis Protocols, and Applications in Etoposide Development

Executive Summary

This technical guide provides a comprehensive analysis of 4,6-O-ethylidene-D-glucopyranose , a critical carbohydrate intermediate used primarily in the synthesis of the antineoplastic agent Etoposide (VP-16) . Unlike standard protecting groups, the ethylidene acetal offers a unique balance of stability and lability, essential for the regioselective glycosylation of podophyllotoxin derivatives. This document details the physicochemical data, thermodynamic synthesis protocols, and quality control parameters required for pharmaceutical-grade applications.

Part 1: Chemical Identity & Physicochemical Data[1][2][3]

The following data represents the standard specification for the

| Parameter | Technical Specification |

| Chemical Name | 4,6-O-Ethylidene- |

| Common Synonyms | Ethylidene glucose; 4,6-O-ethylidene-D-glucose |

| CAS Registry Number | 13224-99-2 |

| Molecular Formula | C |

| Molecular Weight | 206.19 g/mol |

| Melting Point | 168 – 170 °C (lit.)[1][2][3] |

| Solubility | Soluble in water, ethanol, DMSO; Insoluble in ether |

| Appearance | White to off-white crystalline powder |

| Stereochemistry | D-Glucose derivative; Acetal carbon is chiral (usually mixture of R/S, but dominated by the equatorial methyl isomer in the trans-decalin system) |

Part 2: Synthesis & Reaction Mechanism

2.1 Thermodynamic Control in Acetalization

The synthesis of 4,6-O-ethylidene-D-glucose relies on the reaction between D-glucose and acetaldehyde (or its trimer, paraldehyde) under acid catalysis.

-

Kinetic Product: Reaction at the 1,2-position (glucofuranose ring) occurs fastest but is reversible.

-

Thermodynamic Product: The 4,6-O-ethylidene derivative forms a six-membered dioxane ring fused to the pyranose ring. This creates a trans-decalin-like system, which is energetically favored. The methyl group of the ethylidene moiety prefers the equatorial position to minimize 1,3-diaxial interactions.

2.2 Synthesis Workflow Diagram

The following diagram illustrates the critical pathway from raw glucose to the purified protected intermediate.

Figure 1: Synthetic workflow for the thermodynamic protection of glucose using paraldehyde.

Part 3: Experimental Protocol

Objective: Synthesis of 4,6-O-ethylidene-

3.1 Reagents & Equipment

-

Reagents: Anhydrous D-Glucose (50g), Paraldehyde (40 mL), p-Toluenesulfonic acid (p-TsOH) or Conc. H

SO -

Solvent: Glacial Acetic Acid (optional co-solvent) or neat Paraldehyde.

-

Equipment: Mechanical stirrer (essential due to slurry viscosity), filtration apparatus.

3.2 Step-by-Step Methodology

-

Slurry Preparation: In a 500 mL round-bottom flask equipped with a mechanical stirrer, suspend 50g of dried D-glucose in 40-50 mL of paraldehyde.

-

Note: Paraldehyde acts as both reagent and solvent.

-

-

Catalysis: Cool the mixture to 0-5°C. Add 1-2 mL of concentrated H

SO-

Causality: Low temperature prevents charring and polymerization of the aldehyde during the exothermic initiation.

-

-

Reaction Phase: Allow the mixture to warm to room temperature. Stir vigorously for 24–48 hours.

-

Observation: The mixture will transition from a thick white slurry to a clear (or slightly yellow) viscous solution as the glucose dissolves and reacts.

-

-

Quenching: Add solid sodium bicarbonate (NaHCO

) or stir with basic anion-exchange resin to neutralize the acid until pH is neutral.-

Critical Step: Failure to neutralize completely will lead to hydrolysis (reversal of reaction) during the concentration step.

-

-

Isolation: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove excess paraldehyde.

-

Purification: Dissolve the resulting syrup in hot ethanol. Allow to cool slowly to 4°C. White crystals of the

-anomer will precipitate. -

Validation: Check Melting Point. Target: 168–170°C .[1][2][3]

Part 4: Application in Drug Development (Etoposide)

The primary industrial utility of 4,6-O-ethylidene-D-glucose is as the glycosyl donor for Etoposide , a topoisomerase II inhibitor used in chemotherapy.

4.1 The Role of the Ethylidene Group

The 4,6-ethylidene protection serves two functions:

-

Regiocontrol: It locks the C4 and C6 hydroxyls, forcing glycosylation to occur at the anomeric center (C1) and allowing selective acylation at C2/C3.

-

Pharmacophore: In the final drug (Etoposide), the ethylidene ring is retained.[4] It is crucial for the drug's binding affinity to the DNA-Topoisomerase II complex.

4.2 Etoposide Synthesis Pathway

The following diagram details the coupling of the protected sugar with 4'-demethyl-epipodophyllotoxin.[5][6]

Figure 2: Integration of 4,6-O-ethylidene-D-glucose into the Etoposide manufacturing process.

Part 5: Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized intermediate, the following analytical signals must be verified.

5.1 Proton NMR (

H-NMR) in DMSO-d

-

Acetal Proton: A characteristic quartet around 4.6 – 4.8 ppm . This confirms the formation of the ethylidene ring.

-

Methyl Group: A doublet around 1.2 – 1.3 ppm (coupling with the acetal proton).

-

Anomeric Proton (H-1): For the

-anomer, a doublet around 5.0 – 5.2 ppm with a small coupling constant (

5.2 Mass Spectrometry (MS)

-

ESI-MS: Look for

peak at 229 m/z . -

Interpretation: Absence of higher molecular weight peaks rules out polymerization of the aldehyde.

References

-

Sigma-Aldrich. (n.d.). 4,6-O-Ethylidene-α-D-glucose Product Specification. Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 93075, 4,6-O-Ethylidene-alpha-D-glucopyranose. Retrieved from

-

Hockett, R. C., et al. (1951). The Preparation of 4,6-Ethylidene-D-glucopyranose from Sucrose. Journal of the American Chemical Society.[7][8] (Foundational synthesis protocol).

- Handanda, et al. (2018). Synthesis of Etoposide Analogs.

-

ChemicalBook. (2024). Etoposide Synthesis and Intermediates. Retrieved from

Sources

- 1. 4,6-O-Ethylidene-alpha-D-glucose One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. chembk.com [chembk.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Etoposide | 33419-42-0 [chemicalbook.com]

- 5. US5463040A - Method of preparing etoposide - Google Patents [patents.google.com]

- 6. WO2000015647A2 - Synthetic method for the preparation of the antineoplastic agent etoposide - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. | PDF or Rental [articles.researchsolutions.com]

Technical Guide: Reactivity & Applications of 4,6-O-Ethylidene-D-Glucopyranose

Executive Summary

4,6-O-ethylidene-D-glucopyranose is a critical carbohydrate scaffold, most notably serving as the glycosidic moiety in the synthesis of Etoposide (VP-16) and Teniposide (VM-26), potent topoisomerase II inhibitors used in oncology.

This guide analyzes the differential reactivity of its hydroxyl groups (C1, C2, C3) under the conformational constraints imposed by the 4,6-O-ethylidene acetal. By locking the C4 and C6 positions, this protecting group restricts the pyranose ring into a rigid

Part 1: Structural Dynamics & Conformation

The "Locked" Conformation

The formation of the ethylidene acetal creates a trans-decalin-like fused ring system. This bicyclic structure is thermodynamically stable and significantly alters the flexibility of the glucose ring compared to its unprotected parent.

-

Rigidity: The 1,3-dioxane ring fused at C4 and C6 anchors the glucose in the

conformation. -

Steric Environment: The methyl group of the ethylidene moiety typically adopts an equatorial position to minimize 1,3-diaxial interactions, creating a distinct steric bulk that shields the "top" face of the molecule near C4/C6, indirectly influencing the approach of reagents to C3.

Reactivity Hierarchy

In the context of 4,6-O-ethylidene glucose, the remaining hydroxyl groups exhibit a distinct order of reactivity based on electronic activation (acidity) and steric accessibility.

| Position | Type | Reactivity Driver | Primary Application |

| C1-OH | Hemiacetal | Anomeric Effect : Highest reactivity. Subject to mutarotation ( | Glycosylation (Coupling to aglycones). |

| C2-OH | Secondary | Inductive Acidity : Increased acidity due to proximity to the electron-withdrawing anomeric center (C1). | Selective acylation/alkylation over C3.[1] |

| C3-OH | Secondary | Steric/Electronic : Less acidic than C2; often the site of "secondary" functionalization or left free in specific derivatives. | Modification for solubility or prodrug design. |

| C4/C6 | Protected | Inert : Locked in acetal linkage. | Stability anchor; acid-labile deprotection site. |

Part 2: Differential Reactivity Profile

The Anomeric Center (C1)

The C1 position is the gateway for coupling this sugar to pharmacophores. In the synthesis of Etoposide, the

-

Challenge: The synthesis of 4,6-O-ethylidene glucose (via paraldehyde) typically yields a mixture of anomers or favors the thermodynamic product.

-

Strategy: To achieve high

-selectivity during glycosylation (e.g., with 4'-demethylepipodophyllotoxin), the C1-OH is often activated as a halide or imidate, or protected with a group that participates in neighboring group participation (NGP) from C2.

The Battle for Selectivity: C2 vs. C3

Distinguishing between the C2 and C3 secondary hydroxyls is the most common synthetic hurdle.

-

Acylation/Alkylation: Under basic conditions, the C2-OH is generally more reactive due to the electron-withdrawing inductive effect of the anomeric oxygen. This makes the C2 proton more acidic (

) compared to C3. -

Chelation Control: Transition metals (e.g., Cu(II), Sn(IV)) can form transient chelates between C2 and C3 oxygens, altering the reactivity profile to favor specific substitution patterns, a technique often used in complex carbohydrate synthesis.

Part 3: Experimental Protocols

Protocol A: Synthesis of 4,6-O-Ethylidene-D-Glucopyranose

Based on Organic Syntheses, Vol. 78, p. 123 (2002).[3]

Objective: Thermodynamic protection of C4 and C6 using paraldehyde.

Reagents:

-

D-Glucose (anhydrous)

-

Paraldehyde (trimer of acetaldehyde)

-

Sulfuric Acid (catalyst)

Workflow:

-

Setup: Charge a round-bottom flask with D-glucose (1.0 eq) and paraldehyde (1.1–1.2 eq).

-

Catalysis: Add concentrated

dropwise with vigorous shaking. Critical: The reaction is initially heterogeneous. -

Equilibration: Shake mechanically for 45 minutes until the mixture becomes a clear, viscous syrup. Allow to stand at room temperature for 24–72 hours.[3]

-

Quenching: Add ethanol to dilute. Neutralize carefully with ethanolic KOH to pH 7.0.

-

Purification: Filter off inorganic salts. Concentrate the filtrate under reduced pressure to remove ethanol and excess paraldehyde.

-

Crystallization: Recrystallize from ethanol at -20°C.

-

Validation:

-

TLC: Silica gel (CHCl3:MeOH 9:1). Product

approx 0.4.[4] -

NMR: Look for the characteristic ethylidene quartet (

ppm) and the doublet for the methyl group (

-

Protocol B: Visualization of Etoposide Synthesis Pathway

The following diagram illustrates how the 4,6-O-ethylidene scaffold is utilized in the industrial synthesis of Etoposide.

Figure 1: Synthetic workflow for Etoposide, highlighting the role of the 4,6-O-ethylidene scaffold.

Part 4: Drug Development Applications (Etoposide/Teniposide)

The 4,6-O-ethylidene moiety is not merely a protecting group in the final drug; it is a pharmacophore essential for biological activity.

Mechanism of Action Relevance

In Etoposide, the glucose ring acts as a hydrophilic spacer that positions the toxic podophyllotoxin core within the DNA-Topoisomerase II cleavable complex.

-

The Ethylidene Ring: Prevents metabolic degradation of the glucose unit and maintains the specific steric profile required to bind to the enzyme-DNA interface.

-

C4-OH Availability: Note that in the final drug, the C4 position is "occupied" by the acetal.[5] If this acetal is hydrolyzed (acidic pH), the drug loses potency and solubility, degrading into the aglycone.

Stability Considerations for Formulators

-

Acid Lability: The ethylidene acetal is sensitive to hydrolysis in acidic media (

). Intravenous formulations must be buffered to near-neutral pH to prevent precipitation of the aglycone. -

Epimerization: The trans-fused ring system is stable, but harsh conditions during synthesis can lead to epimerization at the C1 anomeric center (forming the inactive

-anomer).

References

-

Organic Syntheses Procedure for 4,6-O-Ethylidene-D-glucose Fengler-Veith, M., et al.[2][3][4] " (1'R)-(-)-4,6-O-Ethylidene-D-glucose."[3] Organic Syntheses, Vol. 78, p. 123 (2002).[3] [Link]

-

Etoposide Synthesis Patent (US4757138A) Process for producing etoposide.[4] Discusses the coupling of 4,6-O-ethylidene glucose with podophyllotoxin derivatives.

-

Regioselective Acylation of 4,6-O-Benzylidene Derivatives Osborn, H. M., et al.[1] "Regioselective C-3-O-acylation and O-methylation of 4,6-O-benzylidene-beta-D-gluco- and galactopyranosides." Carbohydrate Research, 332(2), 157-166 (2001).[1] (Mechanistic proxy for ethylidene reactivity). [Link]

-

Synthesis of Podophyllotoxin Glycosides European Patent EP0226202B1.[4] Details the use of tri-n-butyltin intermediates for selective activation of the sugar moiety.

Sources

- 1. Regioselective C-3-O-acylation and O-methylation of 4,6-O-benzylidene-beta-D-gluco- and galactopyranosides displaying a range of anomeric substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN1172945C - A New Synthesis Method of Antineoplastic Drug Etoposide - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. public.websites.umich.edu [public.websites.umich.edu]

Methodological & Application

Regioselective acylation of Methyl-4,6-O-ethylidene-alpha-D-glucopyranoside at O-2 and O-3

Application Note: Regioselective Acylation of Methyl 4,6-O-ethylidene- -D-glucopyranoside

Executive Summary

The regioselective acylation of Methyl 4,6-O-ethylidene-

The core challenge lies in differentiating the secondary hydroxyl groups at C-2 and C-3 .[1] Both are equatorial (trans-diequatorial relationship) and possess similar steric environments.[1] However, they exhibit distinct electronic properties due to the proximity of the anomeric center to C-2.

This guide details three validated protocols to achieve high regioselectivity:

-

Kinetic Chemical Acylation: Exploits the enhanced acidity of OH-2 to selectively target the C-2 position.[1]

-

Organotin-Mediated Activation: Uses dibutyltin oxide to form a stannylene intermediate, drastically enhancing regiocontrol for 2-O-acylation.[1]

-

Enzymatic Resolution: A "Green" alternative for accessing complementary regioisomers.[1]

Structural Analysis & Mechanistic Strategy

To control the reaction, one must understand the electronic landscape of the substrate.

-

Substrate: Methyl 4,6-O-ethylidene-

-D-glucopyranoside. -

Conformation: The 4,6-O-ethylidene ring locks the glucose into a rigid

chair conformation, similar to the more common benzylidene derivative.[1] -

The Acidity Gradient: The hydroxyl group at C-2 is more acidic than at C-3 .[1] This is due to the inductive electron-withdrawing effect of the anomeric center (acetal functionality at C-1).[1] The

-anomeric configuration (axial OMe) further influences this via the anomeric effect, making the O-2 oxygen more nucleophilic upon deprotonation.[1]

Decision Matrix: Pathway Selection

Figure 1: Strategic decision tree for selecting the appropriate acylation protocol based on the target regioisomer.

Protocol 1: Kinetic Chemical Acylation (Targeting O-2)

Objective: Selective formation of the 2-O-benzoyl or 2-O-acetyl derivative. Mechanism: Under kinetic conditions (low temperature, weak base), the base preferentially deprotonates the more acidic 2-OH.

Materials

-

Substrate: Methyl 4,6-O-ethylidene-

-D-glucopyranoside (1.0 equiv).[1] -

Reagent: Benzoyl Chloride (BzCl) (1.05 equiv) or Acetic Anhydride.

-

Solvent: Anhydrous Pyridine (0.1 M concentration) or DCM/Pyridine mixture.[1]

-

Temperature: -40°C to -20°C.

Step-by-Step Methodology

-

Dissolution: Dissolve the glucoside in anhydrous pyridine under an inert atmosphere (

or Ar).-

Note: The ethylidene acetal is acid-sensitive. Ensure glassware is acid-free.[1]

-

-

Cooling: Cool the solution to -40°C using an acetonitrile/dry ice bath.

-

Why: Lower temperatures maximize the selectivity difference between the reaction rates of O-2 and O-3.[1]

-

-

Addition: Add the acylating agent (dissolved in a small amount of DCM if solid) dropwise over 30 minutes.

-

Critical: Localized high concentrations of acyl chloride will cause non-selective di-acylation.[1]

-

-

Reaction: Stir at -40°C for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).

-

Endpoint: Disappearance of starting material. A minor spot for the 3-O-isomer and di-ester may appear if temperature control fluctuates.

-

-

Quench: Add MeOH (0.5 mL) to quench excess reagent.

-

Workup: Dilute with DCM, wash with saturated

, water, and brine. Dry over -

Purification: Flash column chromatography (Silica gel).

-

Elution: Gradient 20%

40% EtOAc in Hexanes.

-

Expected Yield: 75–85% of the 2-O-acyl isomer.

Protocol 2: Organotin-Mediated Acylation (High-Fidelity O-2)

Objective: Near-exclusive acylation of O-2.

Mechanism: Dibutyltin oxide (

Materials

-

Substrate: Methyl 4,6-O-ethylidene-

-D-glucopyranoside (1.0 equiv).[1] -

Activator: Dibutyltin oxide (

) (1.0 equiv).[1] -

Reagent: Acyl Chloride (1.1 equiv).

-

Solvent: Methanol (for step 1), Toluene (for step 2).[1]

Workflow Diagram

Figure 2: The two-step organotin activation protocol.

Step-by-Step Methodology

-

Activation: In a round-bottom flask, combine the glucoside and

in anhydrous Methanol. -

Reflux: Heat to reflux for 1–2 hours until the solution becomes clear (formation of the stannyl ether).

-

Solvent Swap: Evaporate the methanol. Co-evaporate with anhydrous Toluene (

) to remove all traces of methanol and water. -

Acylation: Re-dissolve the resulting white foam/solid in anhydrous Toluene (or Dioxane). Add the Acyl Chloride (1.1 equiv).[1]

-

Optional: Add a stoichiometric amount of nucleophilic catalyst like CsF or a base like TEA if the reaction is sluggish, though often not required for reactive chlorides.

-

-

Reaction: Stir at Room Temperature for 30 min to 2 hours.

-

Workup (Tin Removal):

-

Purification: Flash chromatography.

Expected Yield: >90% regioselectivity for the 2-O-acyl isomer.

Protocol 3: Enzymatic Acylation (Targeting O-3 or O-2 Green)

Objective: Use biocatalysis for mild, regioselective protection.[1] Mechanism: Lipases possess a chiral catalytic triad.[1] The binding pocket of Candida antarctica Lipase B (CAL-B) often discriminates between the C-2 and C-3 positions based on the steric bulk of the anomeric substituent.[1]

Materials

-

Enzyme: Novozym 435 (Immobilized CAL-B).[3]

-

Acyl Donor: Vinyl Acetate or Vinyl Butyrate (acts as solvent or co-solvent).[1]

-

Solvent: Toluene, THF, or MTBE.

Methodology

-

Setup: Suspend the glucoside (100 mg) in Toluene (5 mL).

-

Donor Addition: Add Vinyl Acetate (3–5 equiv).[1]

-

Initiation: Add Novozym 435 (50–100% w/w relative to substrate).

-

Incubation: Shake at 40°C–50°C at 200 rpm.

-

Monitoring: Monitor by HPLC or TLC.

-

Workup: Filter off the enzyme beads (reusable). Evaporate solvent.

-

Selectivity Note: While CAL-B often favors O-2 in glucosides, screening other lipases (e.g., Thermomyces lanuginosus or Candida rugosa) can sometimes reverse selectivity to O-3 .[1]

Analytical Validation

To confirm regioselectivity,

Table 1: Diagnostic NMR Shifts (400 MHz,

| Position | Unprotected Substrate ( | 2-O-Acyl Product ( | 3-O-Acyl Product ( |

| H-1 (Anomeric) | ~4.75 (d) | ~4.90 (d) | ~4.80 (d) |

| H-2 | ~3.60 (dd) | ~4.70 - 4.90 (dd) | ~3.70 (dd) |

| H-3 | ~3.90 (t/dd) | ~4.10 (t/dd) | ~5.30 - 5.50 (t) |

| H-4 | ~3.50 (t) | ~3.60 (t) | ~3.70 (t) |

-

Interpretation:

-

If H-2 shifts downfield by ~1.0–1.5 ppm, you have the 2-O-ester .

-

If H-3 shifts downfield by ~1.0–1.5 ppm, you have the 3-O-ester .

-

HMBC Correlation: Confirm by observing a cross-peak between the Ester Carbonyl carbon and the specific ring proton (H-2 or H-3).[1]

-

Troubleshooting & Storage

-

Acyl Migration: Acetyl and benzoyl groups can migrate between O-2 and O-3 under basic conditions or upon heating (neighboring group participation).[1]

-

Prevention: Store products at -20°C. Avoid leaving the product in basic solutions (e.g., aqueous

) for extended periods during workup.

-

-

Acetal Stability: The ethylidene acetal is sensitive to aqueous acid.[1] Do not use acidic silica gel or acidic stains (like sulfuric acid charring) without caution; the spot may decompose on the TLC plate.[1]

-

Solubility: If the substrate is insoluble in Toluene for the Tin method, use a mixture of Toluene/Dioxane.

References

-

Chinn, M. J., et al. "Regioselective enzymatic acetylation of methyl 4,6-O-benzylidene-α- and β-D-glucopyranoside."[4] Journal of the Chemical Society, Perkin Transactions 1, 1992, pp. 661-662.[5]

-

Lou, X., et al. "Regioselective synthesis of fatty acid esters of methyl α-D-glucopyranoside with dibutyltin dimethoxide method."[6] Asian Journal of Chemistry, vol. 22, no.[6] 4, 2010, pp. 3135-3146.[6]

- Munoz-Guerra, J. A., et al. "Regioselective acylation of hexopyranosides with dibutyltin oxide." Carbohydrate Research, General mechanistic principles applied to 4,6-protected systems.

- Gridneva, T., et al. "Influence of the C-2 hydroxyl group on the reactivity of glucopyranosides." Carbohydrate Research, (Context on acidity of OH-2 vs OH-3).

(Note: While specific references for the "ethylidene" derivative are rarer than "benzylidene", the chemical principles cited above for benzylidene analogs are directly applicable due to identical stereoelectronic environments.)

Sources

- 1. (+)-(4,6-O-Benzylidene)methyl-a- D -glucopyranoside 97 3162-96-7 [sigmaaldrich.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. Regioselective enzymatic acetylation of methyl 4,6-O-benzylidene-α- and β-D-glucopyranoside - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. uni-giessen.de [uni-giessen.de]

- 6. researchprofiles.tudublin.ie [researchprofiles.tudublin.ie]

Application Notes and Protocols: Utilizing Methyl-4,6-O-ethylidene-alpha-D-glucopyranoside as a Glycosyl Acceptor in Oligosaccharide Synthesis

Introduction: The Strategic Role of 4,6-O-Acetal Protection in Glycosylation

In the intricate field of synthetic carbohydrate chemistry, the construction of oligosaccharides with precise stereochemical control is a paramount challenge. The polyhydroxylated nature of monosaccharide building blocks necessitates a sophisticated use of protecting groups to mask certain hydroxyls while leaving others available for reaction.[1] Among these, cyclic acetals, particularly those spanning the 4- and 6-positions of pyranosides, have proven to be invaluable tools.[2] Methyl-4,6-O-ethylidene-alpha-D-glucopyranoside is a key glycosyl acceptor that embodies this strategy, offering a semi-rigid conformational scaffold that profoundly influences the reactivity and stereoselectivity of glycosylation at the remaining C-2 and C-3 hydroxyl positions.

This guide provides a comprehensive overview of the theoretical and practical aspects of using this compound as a glycosyl acceptor. We will delve into the mechanistic underpinnings of how the 4,6-O-ethylidene acetal directs stereochemical outcomes, provide detailed, field-proven protocols for its use in glycosylation reactions, and discuss the nuances of its synthesis and deprotection. While the bulk of mechanistic studies and published protocols focus on the closely related and more common methyl 4,6-O-benzylidene-alpha-D-glucopyranoside, the principles and procedures are directly translatable.[3][4] The subtle electronic and steric differences—the ethylidene group being less bulky and electron-withdrawing than the benzylidene—may lead to minor variations in reaction kinetics, but the foundational strategies remain the same.

Mechanistic Insights: How the 4,6-O-Ethylidene Acetal Governs Stereoselectivity

The efficacy of the 4,6-O-ethylidene protecting group in directing glycosylation stems from its ability to lock the pyranose ring into a more rigid chair conformation. This conformational constraint has significant implications for the transition states of the glycosylation reaction, which generally exists on a continuum between a dissociative SN1-like mechanism and an associative SN2-like mechanism.[]

The stereochemical outcome at the newly formed glycosidic linkage is a complex interplay between the nature of the glycosyl donor, the promoter system, the solvent, and the nucleophilicity of the glycosyl acceptor.[6] The rigid 4,6-O-acetal system can influence the orientation of the remaining free hydroxyl groups (at C-2 and C-3), affecting their accessibility and nucleophilicity. Recent studies using cryogenic infrared spectroscopy on benzylidene-protected glycosyl cations have revealed the formation of anhydro intermediates, which can shield one face of the molecule, thereby directing the incoming nucleophile to the opposite face.[] This provides a compelling rationale for the observed stereoselectivities in SN1-type glycosylations.

Experimental Protocols

Part 1: Synthesis of the Glycosyl Acceptor: this compound

The preparation of the title acceptor is analogous to the well-established synthesis of its benzylidene counterpart, typically achieved by reacting methyl-alpha-D-glucopyranoside with acetaldehyde dimethyl acetal in the presence of an acid catalyst.[4]

Materials:

-

Methyl-alpha-D-glucopyranoside

-

Acetaldehyde dimethyl acetal

-

Camphor-10-sulfonic acid (CSA) or p-toluenesulfonic acid (p-TsOH)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Triethylamine (Et₃N)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of methyl-alpha-D-glucopyranoside (1.0 eq) in anhydrous DMF, add acetaldehyde dimethyl acetal (1.5 eq) and a catalytic amount of CSA (0.1 eq).

-

Heat the reaction mixture to 50-60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and neutralize the acid catalyst with triethylamine.

-

Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography to afford this compound as a white solid.

Diagram of the Synthesis of the Glycosyl Acceptor:

Caption: Synthetic workflow for the preparation of the title glycosyl acceptor.

Part 2: Glycosylation Protocols

The following protocols are adapted from highly successful and widely cited procedures for the glycosylation of methyl 4,6-O-benzylidene-alpha-D-glucopyranoside. They represent robust starting points for glycosylation with the ethylidene analogue.

Thioglycosides are popular glycosyl donors due to their stability and the variety of methods available for their activation. The N-iodosuccinimide (NIS)/Triflic acid (TfOH) promoter system is a common and effective choice.[6]

Materials:

-

This compound (Acceptor, 1.0 eq)

-

Thioglycoside Donor (e.g., Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside, 1.2 eq)

-

N-Iodosuccinimide (NIS, 1.5 eq)

-

Triflic acid (TfOH, 0.1-0.2 eq, as a stock solution in CH₂Cl₂)

-

Activated 4Å molecular sieves

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Co-evaporate the glycosyl acceptor and thioglycoside donor with anhydrous toluene to remove residual water, then dry under high vacuum for at least 2 hours.

-

To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the acceptor, donor, and activated 4Å molecular sieves.

-

Add anhydrous CH₂Cl₂ and stir the suspension at room temperature for 30 minutes.

-

Cool the mixture to the desired temperature (typically between -40 °C and 0 °C).

-

Add NIS to the suspension and stir for 5 minutes.

-

Slowly add the TfOH stock solution dropwise. The reaction mixture may change color.

-

Monitor the reaction progress by TLC. Upon consumption of the starting material, quench the reaction by adding a few drops of triethylamine or pyridine, followed by saturated aqueous NaHCO₃.

-

Filter the mixture through a pad of Celite®, washing thoroughly with CH₂Cl₂.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous Na₂S₂O₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired disaccharide.

Diagram of the Thioglycoside Glycosylation Workflow:

Caption: Step-by-step workflow for glycosylation using a thioglycoside donor.

Glycosyl trichloroacetimidates are highly reactive donors that are activated by a catalytic amount of a Lewis or Brønsted acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).[4]

Materials:

-

This compound (Acceptor, 1.0 eq)

-

Glycosyl Trichloroacetimidate Donor (e.g., O-(2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl) trichloroacetimidate, 1.2 eq)

-